![molecular formula C15H19NO2 B14414062 2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one CAS No. 86043-06-3](/img/structure/B14414062.png)
2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,3’,4’,4’-Pentamethylspiro[isoindole-1,2’-oxetan]-3(2H)-one is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The spiro configuration, where two rings are connected through a single atom, imparts distinct chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,3’,4’,4’-Pentamethylspiro[isoindole-1,2’-oxetan]-3(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3’,3’,4’,4’-Pentamethylspiro[isoindole-1,2’-oxetan]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,3’,3’,4’,4’-Pentamethylspiro[isoindole-1,2’-oxetan]-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3’,3’,4’,4’-Pentamethylspiro[isoindole-1,2’-oxetan]-3(2H)-one involves its interaction with specific molecular targets. The spiro structure allows the compound to fit into unique binding sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4-Pentamethylhexane: Another compound with multiple methyl groups, but lacking the spiro structure.
2,2,3,4,4-Pentamethylpentane: Similar in terms of methyl group substitution but differs in overall structure.
Uniqueness
2,3’,3’,4’,4’-Pentamethylspiro[isoindole-1,2’-oxetan]-3(2H)-one is unique due to its spiro configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
86043-06-3 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2,2',2',3',3'-pentamethylspiro[isoindole-3,4'-oxetane]-1-one |
InChI |
InChI=1S/C15H19NO2/c1-13(2)14(3,4)18-15(13)11-9-7-6-8-10(11)12(17)16(15)5/h6-9H,1-5H3 |
InChI Key |
OKFLXUFOGSACGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC12C3=CC=CC=C3C(=O)N2C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


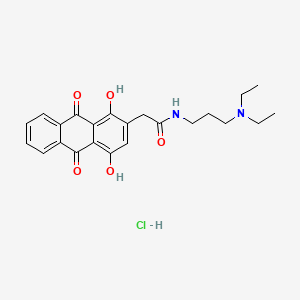
![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
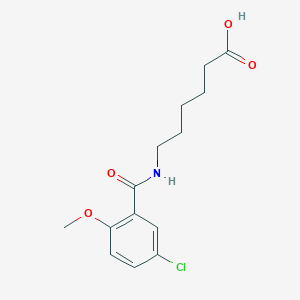
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
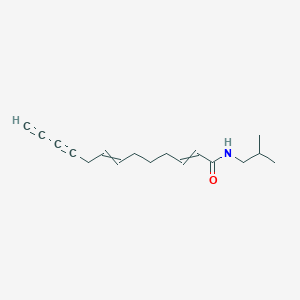
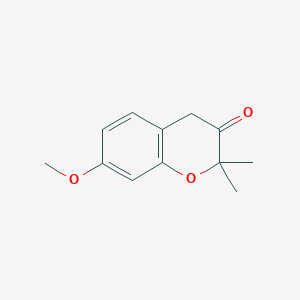
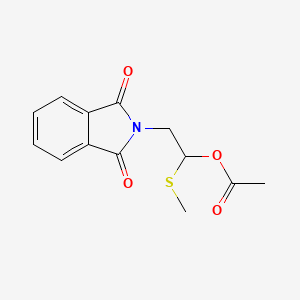

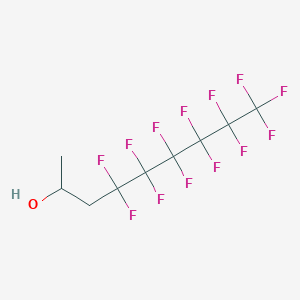
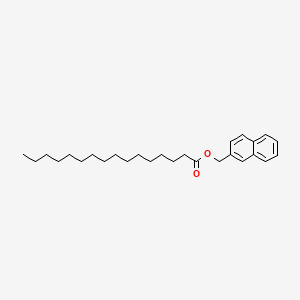
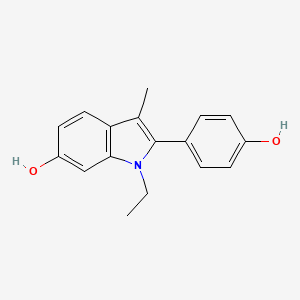
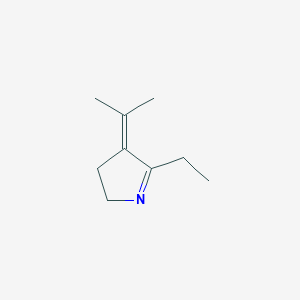

![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
